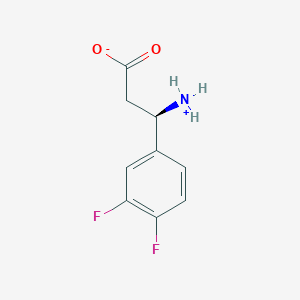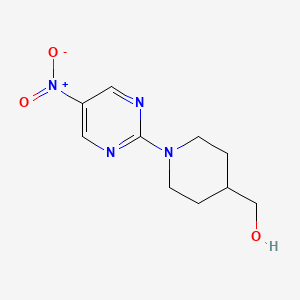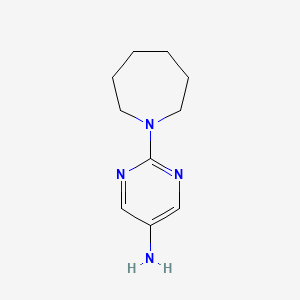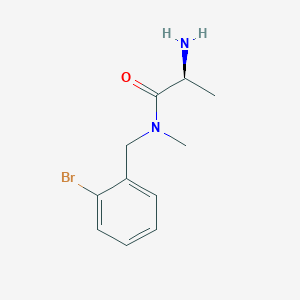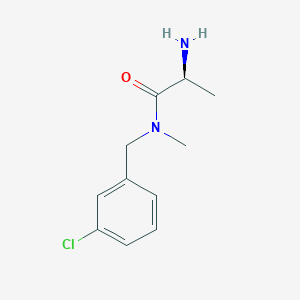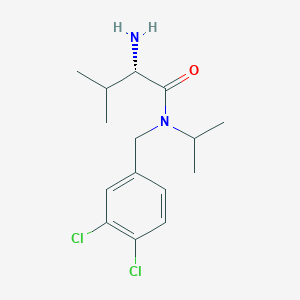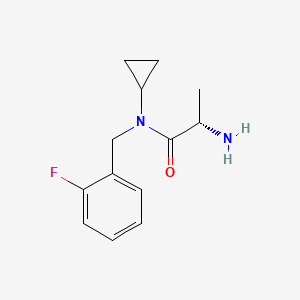
(S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a cyclopropyl group and a fluorinated benzyl moiety in its structure imparts unique chemical and physical properties, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-propionamide typically involves the following steps:
Formation of the cyclopropyl amine: This can be achieved through the reaction of cyclopropyl bromide with ammonia or an amine source under basic conditions.
Introduction of the fluorinated benzyl group: The cyclopropyl amine is then reacted with 2-fluoro-benzyl bromide in the presence of a base such as potassium carbonate to form the N-(2-fluoro-benzyl)-cyclopropylamine intermediate.
Coupling with propionamide: The final step involves coupling the intermediate with propionamide under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LAH) or borane-tetrahydrofuran (BH3-THF) complex are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a catalyst like copper(I) iodide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
(S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-propionamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorinated benzyl groups can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (S)-2-Amino-N-cyclopropyl-N-(2-chloro-benzyl)-propionamide
- (S)-2-Amino-N-cyclopropyl-N-(2-bromo-benzyl)-propionamide
- (S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-propionamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can lead to differences in reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents on the benzyl group.
属性
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9(15)13(17)16(11-6-7-11)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8,15H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHXGJJJYQWKOO-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1F)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=CC=C1F)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
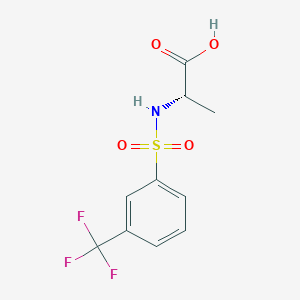
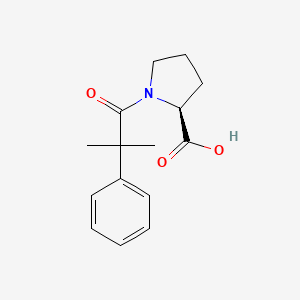
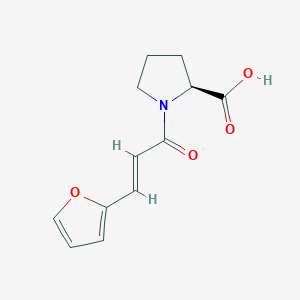
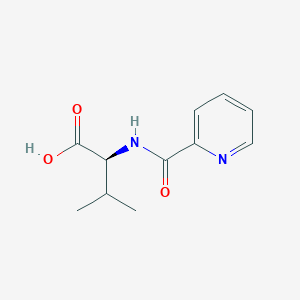
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)propan-1-one](/img/structure/B7870009.png)
![Rel-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(3-methylfuran-2-yl)methanone](/img/structure/B7870016.png)
![cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7870017.png)
![cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7870023.png)
